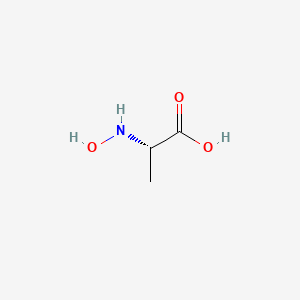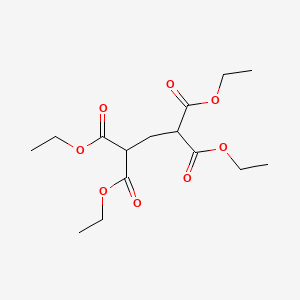
2,4,6-Triphenylverdazyl
概要
説明
2,4,6-Triphenylverdazyl is a stable organic radical belonging to the verdazyl family. Verdazyls are heterocyclic radicals known for their high chemical stability and synthetic potential. These compounds are characterized by a verdazyl ring with various substituents, and this compound specifically has phenyl groups at the 2, 4, and 6 positions. This compound is notable for its applications in various fields, including chemistry, physics, and biology, due to its stability and ability to form metal complexes .
準備方法
Synthetic Routes and Reaction Conditions: 2,4,6-Triphenylverdazyl can be synthesized through several methods. One common approach involves the reaction of 1,3,5-triphenylformazan with aliphatic aldehydes in acidic media, followed by the reduction of the intermediate verdazylium cations . Another method includes the alkylation of formazans by primary alkyl halides in dimethylformamide (DMF) in the presence of a base .
Industrial Production Methods: Industrial production of this compound typically involves phase-transfer catalysis. For instance, crown ether-assisted solid-liquid phase-transfer catalysis promotes the formation of 3-n-alkyl-substituted 2,4,6-Triphenylverdazyls in the reactions of 1,3,5-triphenylformazan with n-alkyl bromides . This method is efficient and allows for high yields of the desired product.
化学反応の分析
Types of Reactions: 2,4,6-Triphenylverdazyl undergoes various chemical reactions, including acylation, oxidation, and substitution reactions. For example, it can be acylated by trifluoromethylsulfonylcarbethoxydibromomethane in benzene, leading to the formation of 1-ethoxalyl-2,4,6-triphenyl-1,2,3,4-tetrahydro-sym-tetrazine .
Common Reagents and Conditions:
Acylation: Trifluoromethylsulfonylcarbethoxydibromomethane in benzene.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired transformation.
Substitution: Primary alkyl halides in DMF with a base.
Major Products: The major products formed from these reactions include various substituted verdazyls and verdazylium cations, depending on the specific reagents and conditions used .
科学的研究の応用
2,4,6-Triphenylverdazyl has numerous applications in scientific research:
作用機序
The mechanism of action of 2,4,6-Triphenylverdazyl involves its ability to stabilize unpaired electrons, making it a stable radical. This stability is attributed to the delocalization of the unpaired electron over the verdazyl ring and the phenyl substituents. The compound can interact with various molecular targets, including metal ions, to form stable complexes . These interactions are crucial for its applications in magnetic and electronic materials.
類似化合物との比較
2,4,6-Triphenylverdazyl is unique among verdazyls due to its specific substitution pattern and stability. Similar compounds include:
2,4,6-Triphenyl-3-methylverdazyl: Similar structure with a methyl group at the 3 position.
2,4,6-Tri-p-tolylverdazyl: Contains p-tolyl groups instead of phenyl groups.
2,6-Di-p-tolyl-4-phenylverdazyl: Another variant with different substitution patterns.
These compounds share similar properties but differ in their specific applications and stability profiles.
特性
InChI |
InChI=1S/C20H17N4/c1-4-10-17(11-5-1)20-21-23(18-12-6-2-7-13-18)16-24(22-20)19-14-8-3-9-15-19/h1-15H,16H2 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOULGJZUVANFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(N=C([N]N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2154-65-6 | |
| Record name | Triphenylverdazyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2154-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Triphenylverdazyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002154656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4,5-Tetrazin-1(2H)-yl, 3,4-dihydro-2,4,6-triphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B3049601.png)








![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl methacrylate](/img/structure/B3049613.png)


![ethyl N-[(2-oxoindol-3-yl)amino]carbamate](/img/structure/B3049617.png)

